N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminophenol with a substituted benzaldehyde to form the benzoxazole core. This is followed by further functionalization to introduce the methoxy, bromo, and ethoxy groups at specific positions on the aromatic rings . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting the bromo group to a different substituent.
Substitution: The bromo group is particularly reactive in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival and proliferation of cancer cells or pathogens . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide can be compared with other benzoxazole derivatives such as:
- 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
- 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
- 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol These compounds share a similar benzoxazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities . The unique combination of methoxy, bromo, and ethoxy groups in this compound contributes to its distinct reactivity and potential applications.
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O4/c1-3-29-19-10-8-14(12-16(19)24)22(27)25-18-13-15(9-11-20(18)28-2)23-26-17-6-4-5-7-21(17)30-23/h4-13H,3H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRURPUIMOHQSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362233 |
Source
|
Record name | STK240447 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5764-27-2 |
Source
|
Record name | STK240447 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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